![molecular formula C26H42O4 B1436934 (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 1908444-27-8](/img/structure/B1436934.png)

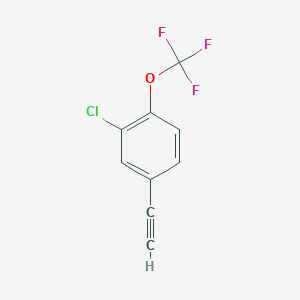

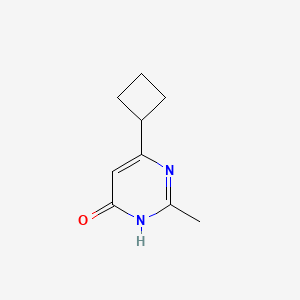

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Übersicht

Beschreibung

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid , also known by its chemical formula C~24~H~38~O~4~, is a complex organic compound. It belongs to the class of pentanoic acids and exhibits intriguing biological properties.

Synthesis Analysis

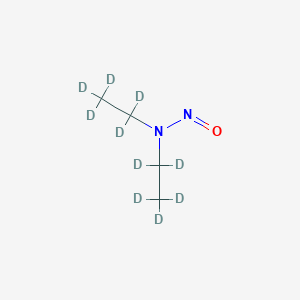

The synthesis of this compound involves intricate organic chemistry reactions. Researchers have explored various synthetic routes, including stereoselective transformations , enantioselective catalysis , and hydroxylation reactions . The exact synthetic pathway may vary depending on the desired stereochemistry and functional groups.

Molecular Structure Analysis

The molecular structure of this compound reveals a cyclopenta[a]phenanthrene backbone with several hydroxyl groups. The (4R) configuration indicates the stereochemistry at the fourth carbon atom. The 6-ethylidene moiety contributes to its unique properties. The pentanoic acid side chain is essential for solubility and bioavailability.

Chemical Reactions Analysis

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid participates in various chemical reactions. These include esterification , oxidation , and hydrolysis . Its reactivity profile influences its pharmacological behavior.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 150°C

- Solubility : Moderately soluble in organic solvents (e.g., chloroform, methanol)

- Stability : Sensitive to light and heat

- pH : Acidic (due to the carboxylic acid group)

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Biological Activity

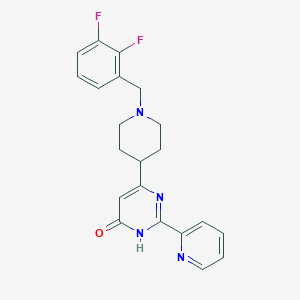

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid, alongside its derivatives, has been extensively studied for structural properties and biological activities. Djigoué et al. (2012) described two androsterone derivatives possessing the typical steroid shape but with variations in their E rings, indicating potential biological activities related to androgen biosynthesis (Djigoué et al., 2012). Shaheen et al. (2014) synthesized triorganotin(IV) derivatives, which showed significant antimicrobial and antitumor activities, suggesting potential medicinal applications (Shaheen et al., 2014).

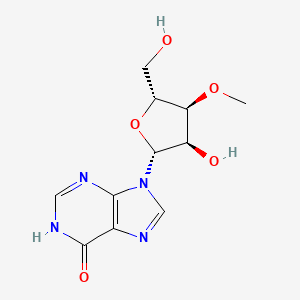

Crystallography and Molecular Configuration

The compound and its derivatives have been subjected to crystallographic studies to understand their molecular configuration and interactions. Ketuly et al. (2010) provided insights into the crystal structure of 5,22-Stigmastadien-3β-yl p-toluenesulfonate, revealing how molecules associate into linear supramolecular chains via interactions (Ketuly et al., 2010).

Potential in Drug Design

Several studies have highlighted the potential of this compound in drug design and synthesis. Ching (2013) discussed the synthesis of liver X receptor agonists from hydeoxycholic acid, providing a basis for developing clinically useful LXR regulators (Ching, 2013). Turkyilmaz and Genç (2014) synthesized a compound combining bile acid and phosphazene, opening avenues for developing new and effective compounds for various applications (Turkyilmaz & Genç, 2014).

Electronic and Quantum Chemical Analysis

Advanced studies have also been conducted to understand the electronic properties and quantum chemical aspects of the compound. Ansari et al. (2022) conducted a study on gallic acid-cholesterol conjugate, providing a detailed quantum chemical analysis and highlighting its potential in various scientific applications (Ansari et al., 2022).

Safety And Hazards

- Toxicity : Limited data available; exercise caution during handling.

- Environmental Impact : Assess its persistence and potential harm to ecosystems.

- Human Exposure : Evaluate occupational exposure limits and safety precautions.

Zukünftige Richtungen

- Biological Studies : Investigate its effects on cellular pathways and potential therapeutic applications.

- Structural Modifications : Design analogs with improved properties.

- Clinical Trials : Assess its efficacy and safety in vivo.

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWLPIJNFPHG-ZWVRHZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)

![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)

![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)

![4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol](/img/structure/B1436864.png)

![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)